Cav 2.2 blocker 2

Beschreibung

Table 1: Milestones in Cav2.2-Targeted Therapeutic Development

Ziconotide, a synthetic ω-conotoxin derived from cone snails, became the first FDA-approved Cav2.2 blocker in 2004. It binds with picomolar affinity to the channel’s pore, preventing calcium influx and neurotransmitter release. However, its clinical utility is limited by intrathecal delivery requirements and severe side effects, including hypotension and cognitive disturbances.

Gabapentinoids, which target the α2δ auxiliary subunit, emerged as orally bioavailable alternatives. By disrupting Cav2.2 trafficking to the plasma membrane, gabapentin and pregabalin reduce presynaptic calcium currents in neuropathic pain states. Despite widespread use, their non-selective action on all α2δ-containing channels contributes to dizziness, sedation, and misuse potential.

Recent efforts have focused on small-molecule inhibitors with state-dependent mechanisms. TROX-1, a triazole oxindole derivative, inhibits Cav2.2 with an IC50 of 0.11 µM under depolarized conditions, showing 40-fold selectivity over Cav2.1 and Cav2.3 channels. Similarly, C2230 stabilizes Cav2.2 in a slow-recovering inactivated state, preferentially blocking channels during high-frequency firing (e.g., 10 Hz) without affecting cardiac ion channels.

Rationale for Developing State-Dependent Cav2.2 Blockers

State-dependent inhibitors offer two key advantages over classical Cav2.2 blockers:

Enhanced Therapeutic Specificity : By selectively binding to open or inactivated channel conformations, these compounds spare Cav2.2 activity under normal physiological conditions. For example, C2230 exhibits a 7.8-fold higher potency at -50 mV (IC50 = 1.3 µM) compared to -80 mV (IC50 = 10.2 µM), minimizing off-target effects during low-frequency neuronal activity.

Pathology-Adapted Modulation : Chronic pain states are characterized by increased Cav2.2 expression and aberrant high-frequency firing in nociceptors. TROX-1’s use-dependent inhibition reduces channel availability specifically during sustained depolarization, as shown by its 70% inhibition of CGRP release in DRG neurons under 14 mM K+ stimulation.

Table 2: Pharmacological Properties of State-Dependent vs. Non-State-Dependent Cav2.2 Inhibitors

Structural studies reveal that state-dependent inhibitors like C2230 interact with distinct residues in the Cav2.2 pore domain, avoiding overlap with ziconotide’s binding site. This novel pharmacophore enables simultaneous targeting of Cav2.2 and its regulatory proteins (e.g., CRMP-2), offering multimodal control over nociceptive signaling.

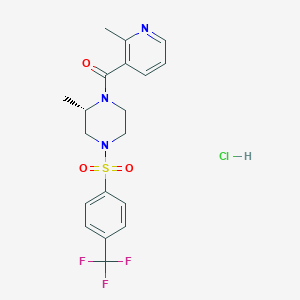

Eigenschaften

CAS-Nummer |

1204535-44-3 |

|---|---|

Molekularformel |

C19H20F3N3O3S |

Molekulargewicht |

427.4 g/mol |

IUPAC-Name |

(2-methylpyridin-3-yl)-[(2S)-2-methyl-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |

InChI |

InChI=1S/C19H20F3N3O3S/c1-13-12-24(10-11-25(13)18(26)17-4-3-9-23-14(17)2)29(27,28)16-7-5-15(6-8-16)19(20,21)22/h3-9,13H,10-12H2,1-2H3/t13-/m0/s1 |

InChI-Schlüssel |

BLFJGFDZMABYMY-ZDUSSCGKSA-N |

SMILES |

CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F.Cl |

Isomerische SMILES |

C[C@H]1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Kanonische SMILES |

CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CNV-2197944 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess beinhaltet typischerweise:

Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die Aktivität und Selektivität der Verbindung zu verbessern.

Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von CNV-2197944 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Techniken wie Durchflusschemie können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CNV-2197944 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen modifizieren und die Aktivität der Verbindung möglicherweise verändern.

Substitution: Substitutionsreaktionen können verschiedene Substituenten einführen, die die Eigenschaften der Verbindung verbessern oder verändern können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Analogen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Pain Management

One of the most significant applications of C2230 is in the treatment of chronic and neuropathic pain:

- Efficacy in Animal Models : C2230 has been shown to mitigate pain behaviors across various models, including those for arthritis and neuropathic pain . In studies involving rat models, acute administration resulted in significant reductions in pain-related behaviors, suggesting its potential as a therapeutic agent.

- Comparison with Other Blockers : C2230's potency was demonstrated to be superior to other known blockers, such as ω-conotoxin GVIA, with an IC50 value indicating effective inhibition at low concentrations .

Neurological Disorders

C2230's role extends beyond pain management into other neurological conditions:

- Potential for Treating Epilepsy : Given its ability to inhibit excitatory neurotransmitter release through Cav 2.2 channels, C2230 may offer therapeutic benefits for epilepsy by stabilizing neuronal excitability .

- Research on Mechanistic Insights : Studies have investigated the molecular interactions between C2230 and Cav 2.2 channels, revealing insights into how auxiliary subunits like CaVβ2 influence channel gating and sensitivity to blockers .

Case Study 1: Chronic Pain Model

In a controlled study involving a rat model of chronic pain induced by nerve injury:

- Methodology : Rats were administered C2230 at varying doses.

- Results : Significant reductions in mechanical allodynia were observed, with behavioral assessments indicating improved pain thresholds post-treatment .

Case Study 2: Neuropathic Pain Assessment

Another study focused on neuropathic pain:

- Methodology : C2230 was applied in conjunction with behavioral tests measuring pain responses.

- Results : The results demonstrated that C2230 effectively reduced hyperalgesia and allodynia compared to control groups treated with saline or alternative blockers .

Data Summary

Wirkmechanismus

CNV-2197944 exerts its effects by selectively inhibiting the Cav2.2 channels, which are N-type voltage-gated calcium channels. These channels play a crucial role in the transmission of pain signals in the nervous system. By blocking these channels, CNV-2197944 reduces the influx of calcium ions, thereby decreasing the release of neurotransmitters involved in pain signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Calcium Channel Inhibitors

Selectivity Across Calcium Channel Subtypes

Cav 2.2 blocker 1 exhibits high specificity for the N-type (Cav 2.2) channel compared to other subtypes (Table 1). For instance:

- SNX-482 : Targets R-type (Cav 2.3) channels with an IC50 of ~15–30 nM, primarily used in neurological research .

- ω-Agatoxin IVA : Inhibits P/Q-type (Cav 2.1) channels (IC50: ~100–200 nM), applied in neurotransmission studies .

- VK-II-36 : A Carvedilol analog modulating sarcoplasmic reticulum calcium release, used for cardiovascular arrhythmias rather than neuronal pain pathways .

Table 1. Pharmacological Profiles of Calcium Channel Inhibitors

| Compound | Target Channel | IC50/Activity | Primary Application | Selectivity |

|---|---|---|---|---|

| Cav 2.2 blocker 1 | Cav 2.2 (N-type) | 1 nM | Neuropathic pain | High for Cav 2.2 |

| SNX-482 | Cav 2.3 (R-type) | 15–30 nM | Epilepsy, neurodegeneration | Selective for R-type |

| ω-Agatoxin IVA | Cav 2.1 (P/Q-type) | 100–200 nM | Synaptic transmission studies | P/Q-type specific |

| VK-II-36 | SR calcium release | Inhibits EADs/DADs | Cardiovascular arrhythmias | Non-channel subtype |

Research Findings and Limitations

- Cav 2.2 Blocker 1: Upregulates pain threshold in rodent models, but its pharmacokinetics (e.g., blood-brain barrier penetration) remain understudied . No data on drug-drug interactions or long-term toxicity are available.

- SNX-482 and ω-Agatoxin IVA: Limited to academic research due to poor bioavailability and subtype-specific niche applications .

- Clinical Gaps : Unlike FDA-approved L-type blockers (e.g., amlodipine), Cav 2.2 blocker 1 lacks phase III trial data, restricting its translational readiness .

Biologische Aktivität

Cav 2.2 blockers, particularly compounds like C2230, have garnered significant attention in pharmacological research due to their potential therapeutic applications in pain management and neurological disorders. This article delves into the biological activity of Cav 2.2 blocker 2, examining its mechanisms of action, efficacy in various experimental models, and relevant case studies.

Cav 2.2, also known as N-type calcium channels, play a crucial role in neurotransmitter release and neuronal excitability. Blockers like C2230 exhibit use-dependent inhibition , meaning their effectiveness increases with higher frequencies of neuronal firing. This property is particularly advantageous in pain management, where heightened neuronal activity is common.

- Binding Characteristics : C2230 preferentially binds to the inactivated state of the Cav 2.2 channel. Studies show that it enhances closed-state inactivation and accelerates open-state inactivation during high-frequency stimulation, which is essential for effective pain relief .

Efficacy and Potency

The potency of C2230 has been quantified through various electrophysiological experiments. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness at different membrane potentials:

| Membrane Potential (mV) | IC50 (µM) |

|---|---|

| -50 | 1.3 ± 0.1 |

| -80 | 10.2 ± 0.6 |

These results suggest that C2230 is significantly more potent at depolarized potentials, where Cav 2.2 channels are more likely to be inactivated, thus providing a robust blockade during conditions of increased neuronal activity .

Pain Models

Recent studies have demonstrated the efficacy of C2230 across multiple pain models:

- Chronic Pain Model : In a rat model of chronic pain, administration of C2230 resulted in a marked reduction in pain behaviors, suggesting its potential as a therapeutic agent for chronic pain management .

- Neuronal Excitability : Experiments involving dorsal root ganglion (DRG) neurons showed that C2230 inhibited CaV2.2 currents without affecting overall neuronal excitability, indicating its selective action on pain pathways .

- Nonhuman Primate Studies : Similar effects were observed in marmosets (Callithrix jacchus), where C2230 significantly reduced total calcium currents in trigeminal ganglia compared to control groups .

Comparative Analysis with Other Blockers

C2230's mechanism and efficacy can be compared with other known Cav 2.2 blockers such as ω-conotoxin GVIA (ω-CGVIA). While ω-CGVIA is known for its irreversible blockade, C2230 demonstrates a rapid and reversible block with a distinct binding profile that allows for recovery under certain conditions .

| Feature | C2230 | ω-Conotoxin GVIA |

|---|---|---|

| Binding Type | Use-dependent | Irreversible |

| Recovery | Rapid and complete | Slow |

| Potency at -50 mV | High (IC50 = 1.3 µM) | Not specified |

Q & A

How to design a robust experimental protocol to assess Cav blocker 2 efficacy in neuronal signaling studies?

Basic:

A well-designed protocol should include in vitro electrophysiological assays (e.g., patch-clamp) to measure calcium current inhibition, paired with concentration-response curves to determine IC₅₀ values. Use control compounds (e.g., ω-conotoxin GVIA) to validate assay specificity . Ensure reproducibility by adhering to standardized buffer conditions (e.g., 2 mM Ca²⁺ in extracellular solution) and temperature control (±0.5°C) .

Advanced:

For in vivo models, integrate behavioral assays (e.g., neuropathic pain models) with pharmacokinetic profiling to correlate target engagement with functional outcomes. Address interspecies variability by testing across multiple animal models (rat, mouse) and include dose-escalation studies to identify therapeutic windows. Use blinded randomization and power analysis to minimize bias and ensure statistical validity .

How to resolve contradictions in reported IC₅₀ values for Cav blocker 2 across studies?

Basic:

Identify potential sources of variability:

- Assay conditions : Differences in voltage protocols (e.g., holding potentials, depolarization durations) alter channel state and blocker binding kinetics. Standardize protocols using IUPHAR guidelines .

- Cell type : Heterologous expression systems (HEK293 vs. neuronal cells) may lack auxiliary subunits, affecting channel pharmacology. Validate results in native neuronal cultures .

Advanced:

Apply meta-analysis techniques to aggregate data, adjusting for covariates such as temperature, pH, and recording techniques. Use Bayesian statistical models to quantify uncertainty and identify outliers. Cross-validate findings with orthogonal methods (e.g., fluorescence-based calcium imaging) to confirm mechanistic consistency .

What strategies ensure reliable validation of Cav blocker 2 target specificity?

Basic:

Perform off-target screening against related calcium channels (Cav 1.2, Cav 2.1) using radioligand binding or fluorescence polarization assays. Include positive controls (e.g., nifedipine for Cav 1.2) and negative controls (vehicle-only) .

Advanced:

Leverage CRISPR/Cas9-edited cell lines lacking Cav 2.2 to confirm on-target effects. Combine with transcriptomic profiling (RNA-seq) to assess downstream gene expression changes. For in vivo specificity, use conditional knockout models to isolate Cav 2.2-dependent pathways .

How to optimize Cav blocker 2 concentration for chronic toxicity studies?

Basic:

Derive initial doses from acute toxicity studies (LD₅₀) and adjust based on therapeutic index calculations. Monitor plasma half-life and organ accumulation (e.g., liver, kidney) using LC-MS/MS .

Advanced:

Implement physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific exposure levels. Pair with longitudinal biomarker analysis (e.g., serum creatinine for renal toxicity) and histopathological evaluations. Use NOAEL (No Observed Adverse Effect Level) to define safe dosing regimens .

What methodologies address ethical and reproducibility concerns in Cav blocker 2 research?

Basic:

Follow ARRIVE 2.0 guidelines for animal studies, including detailed reporting of sample sizes, exclusion criteria, and randomization. For human-derived cells, obtain IRB approval and document informed consent processes .

Advanced:

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw electrophysiology traces, pharmacokinetic datasets, and code in public repositories (e.g., Zenodo, GitHub). Conduct pre-registered replication studies to confirm critical findings .

How to integrate Cav blocker 2 findings with existing calcium channel research?

Advanced:

Use systems biology approaches (e.g., network pharmacology) to map blocker interactions within calcium signaling pathways. Compare structural motifs (e.g., pore-binding vs. allosteric sites) with other Cav 2.2 inhibitors using molecular docking simulations. Publish negative results to clarify mechanisms and reduce publication bias .

What computational tools predict Cav blocker 2 interactions in silico?

Advanced:

Apply molecular dynamics simulations (e.g., GROMACS) to model blocker-channel binding kinetics. Validate predictions with mutagenesis studies (e.g., alanine scanning of channel domains). Use QSAR (Quantitative Structure-Activity Relationship) models to optimize lead compounds for selectivity and potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.